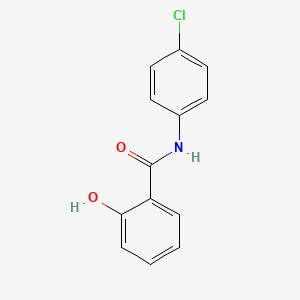

N-(4-Chlorophenyl)-2-hydroxybenzamide

概述

描述

N-(4-Chlorophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group attached to a hydroxybenzamide structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 4-chlorobenzoic acid with 2-aminophenol. The process can be summarized as follows:

Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.

Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

N-(4-Chlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 4-chlorobenzophenone.

Reduction: Formation of 4-chloroaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry and Antiviral Applications

Antiviral Activity

N-(4-Chlorophenyl)-2-hydroxybenzamide has been identified as a potent antiviral agent, particularly against respiratory viruses such as the respiratory syncytial virus (RSV) and human adenoviruses. Research indicates that it inhibits viral replication by interfering with essential viral proteins or enzymes critical for the replication process. The compound's ability to modulate inflammatory responses during viral infections further enhances its therapeutic potential, suggesting applications in treating viral diseases.

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the suppression of pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 3 (IRF3) activation. This modulation can lead to reduced inflammation and improved outcomes during viral infections.

Synthesis and Structural Characteristics

Chemical Properties

The molecular formula of this compound is C13H10ClNO2, with a molecular weight of approximately 282.12 g/mol. It typically appears as white crystals with a melting point range of 227–231 °C, indicating solid-state stability. The compound features a chloro-substituted benzamide structure that contributes to its biological activity.

Synthesis Methods

The synthesis of this compound generally involves the reaction of chlorinated phenols with appropriate carboxylic acid derivatives in the presence of dehydrating agents. A common synthetic route includes using 5-chloro-2-methoxybenzoic acid followed by demethylation to yield the desired product .

Potential Therapeutic Uses

Inflammation and Immune Response Modulation

Beyond its antiviral properties, this compound may serve as a scaffold for developing new therapeutic agents targeting diseases linked to inflammation. Its ability to modulate immune responses suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research into related compounds indicates that structural modifications can enhance their antimicrobial efficacy. This compound's structural characteristics position it as a candidate for further pharmacological development against various pathogens.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro-substituted benzamide | Potent antiviral activity |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group substitution | Potent RSV inhibitor |

| 5-Chloro-2-hydroxybenzamide | Hydroxyl group only | Moderate biological activity |

This comparative analysis highlights the unique combination of chlorinated aromatic groups and hydroxyl functionalities in this compound, which contribute to its distinct biological profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical settings:

- Study on Antiviral Efficacy : A study demonstrated that derivatives of this compound significantly inhibited RSV replication in vitro, showcasing its potential for further development into antiviral therapies.

- Inflammation Modulation Research : Another investigation highlighted how analogues could suppress inflammatory cytokine production in response to viral infections, indicating their dual role in both antiviral action and inflammation control.

作用机制

The mechanism of action of N-(4-Chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

相似化合物的比较

Similar Compounds

- N-(4-Chlorophenyl)-2-aminobenzamide

- N-(4-Chlorophenyl)-2-hydroxybenzoic acid

- N-(4-Chlorophenyl)-2-hydroxybenzylamine

Uniqueness

N-(4-Chlorophenyl)-2-hydroxybenzamide is unique due to its specific structural features, such as the presence of both a hydroxy group and a chlorophenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

N-(4-Chlorophenyl)-2-hydroxybenzamide, also known as 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 282.12 g/mol. It typically appears as white crystals with a melting point range of 227–231 °C. The compound features a chloro-substituted benzamide framework, which contributes to its reactivity and biological profile.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antiviral Activity : Studies indicate that this compound exhibits potent inhibition of respiratory syncytial virus (RSV) replication. It modulates inflammatory responses associated with viral infections by interfering with signaling pathways such as NF-κB activation.

- Antibacterial Properties : The compound has shown varying degrees of antibacterial activity against different bacterial strains. For instance, derivatives of this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.125 to 1.0 mg/mL against Gram-positive bacteria .

- Antifungal Activity : Related salicylanilide compounds have been evaluated for antifungal properties, revealing significant activity against various fungal strains, although specific data on this compound itself remains limited .

The precise mechanism of action for this compound is not fully elucidated; however, structural similarities to other salicylanilides suggest potential mechanisms involving disruption of bacterial cell membranes and inhibition of viral replication processes . Further research is necessary to clarify these mechanisms and explore the full therapeutic potential of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the amide bond and chlorination at specific positions on the aromatic rings. Key steps may include:

- Formation of the salicylamide backbone.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Purification through crystallization or chromatography.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-hydroxybenzamide | No chlorophenyl group | Moderate antiviral activity |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Amino group enhances activity | Potent RSV inhibitor |

| N-benzyl-5-chloro-2-hydroxybenzamide | Benzyl group alters binding interactions | Variable activity depending on substituents |

This table illustrates how modifications in structure can lead to variations in biological efficacy, emphasizing the importance of structural optimization in drug development.

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that analogues of this compound exhibited increased selectivity indexes against human adenoviruses (HAdV), suggesting enhanced antiviral properties compared to traditional antiviral agents like niclosamide .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial potential of this compound, showing favorable MIC values against various pathogens, thus supporting its candidacy for further pharmacological exploration .

- Toxicity Assessment : Preliminary toxicity studies indicated that some derivatives maintain low cytotoxicity while exhibiting significant antiviral activity, paving the way for potential therapeutic applications with reduced side effects .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNYLFMWONSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063129 | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3679-63-8 | |

| Record name | 4′-Chlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chlorosalicylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chlorosalicylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。